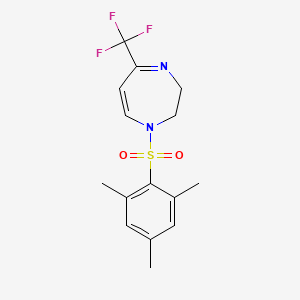

1-(mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

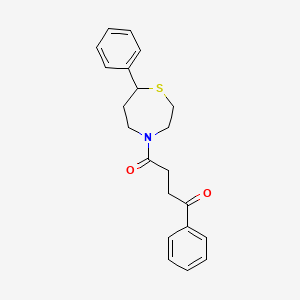

The compound appears to contain a trifluoromethyl group and a mesitylsulfonyl group attached to a 1,4-diazepine ring. Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides . Mesitylsulfonyl groups are often used as protecting groups in organic synthesis.

Synthesis Analysis

Trifluoromethyl groups can be incorporated into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed .Molecular Structure Analysis

The molecular structure of the compound would likely involve a 1,4-diazepine ring with the trifluoromethyl and mesitylsulfonyl groups attached. Trifluoromethyl groups are known to have a significant impact on the properties of the molecules they are part of .Chemical Reactions Analysis

Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals and functional materials . The trifluoromethyl group can be involved in many recently tested catalytic trifluoromethylation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the trifluoromethyl and mesitylsulfonyl groups. Trifluoromethyl groups are known to enhance lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .Applications De Recherche Scientifique

Facile Synthesis of Diazepine Derivatives

Researchers have developed one-pot synthesis methods to produce diazepine derivatives, including 1-(mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, showcasing the versatility of these compounds in chemical synthesis. These methods involve condensation reactions leading to the formation of diazepines with high yields and specific structural features, such as thiophene-substituted diazepines, highlighting their potential in creating complex organic molecules with varied functional groups (Ahumada et al., 2016).

Structural Characterization and Tautomerism

Several studies have focused on the spectral characterization and crystal structure analysis of diazepine derivatives. These studies reveal the existence of tautomeric forms in both solution and solid states, providing insights into the chemical stability and reactivity of these compounds. Such knowledge is crucial for their application in material science and drug design (Ahumada et al., 2016).

Novel Synthesis Approaches

Research has also introduced novel synthesis approaches for fluorine-containing diazepine derivatives, demonstrating the role of these compounds in developing new materials and pharmaceuticals. The incorporation of fluorine atoms into diazepine rings alters their physical and chemical properties, making them valuable for various applications (Kamitori et al., 2008).

Tautomerism and Isomerization Studies

The study of tautomerism and isomerization in diazepine derivatives offers significant insights into their chemical behavior, which is essential for their utilization in synthetic chemistry and drug development. Understanding these dynamic processes helps in predicting the stability and reactivity of diazepine-based compounds (Desens et al., 2016).

Advanced Synthetic Applications

Diazepine derivatives have found applications in the synthesis of complex molecules, such as optically active hybrid compounds, showcasing the utility of these heterocycles in creating multifunctional materials with potential pharmaceutical applications (Torres & Rebolledo, 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-(trifluoromethyl)-1-(2,4,6-trimethylphenyl)sulfonyl-2,3-dihydro-1,4-diazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N2O2S/c1-10-8-11(2)14(12(3)9-10)23(21,22)20-6-4-13(15(16,17)18)19-5-7-20/h4,6,8-9H,5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMBNGDZUAWOLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN=C(C=C2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2814383.png)

![N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2814389.png)

![3-benzyl-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2814393.png)

![1-((3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2814398.png)

![3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2814399.png)

![1-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-2-[(2-methylpyrazol-3-yl)methoxy]ethanone;hydrochloride](/img/structure/B2814401.png)

![N-(1-cyanocyclobutyl)-3-[(thiophen-2-yl)methoxy]benzamide](/img/structure/B2814403.png)

![tert-Butyl [1-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2814404.png)